molecular formula C10H13BrClN B2364162 N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride CAS No. 1050214-15-7

N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride

Cat. No.: B2364162
CAS No.: 1050214-15-7
M. Wt: 262.58
InChI Key: FMVAAAYJFHFIFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride typically involves the reaction of 3-bromobenzyl chloride with cyclopropanamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified and converted to its hydrochloride salt form .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The final product is subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, including changes in cellular signaling and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-[(3-chlorophenyl)methyl]cyclopropanamine hydrochloride
  • N-[(3-fluorophenyl)methyl]cyclopropanamine hydrochloride
  • N-[(3-methylphenyl)methyl]cyclopropanamine hydrochloride

Uniqueness

N-[(3-bromophenyl)methyl]cyclopropanamine hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical and physical properties. This makes it particularly useful in specific research applications where bromine’s reactivity and size play a crucial role .

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]cyclopropanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrN.ClH/c11-9-3-1-2-8(6-9)7-12-10-4-5-10;/h1-3,6,10,12H,4-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMVAAAYJFHFIFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC(=CC=C2)Br.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.